- Synthesis and Structure-Activity Relationships of a Novel Series of 2,3,5,6,7,9-Hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide KATP Channel Openers: Discovery of (-)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9- hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637), a Potent KATP Opener That Selectively Inhibits Spontaneous Bladder Contractions, Journal of Medicinal Chemistry, 2004, 47(12), 3163-3179

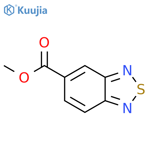

Cas no 89795-51-7 (Benzoc1,2,5thiadiazol-5-ylmethanol)

89795-51-7 structure

商品名:Benzoc1,2,5thiadiazol-5-ylmethanol

Benzoc1,2,5thiadiazol-5-ylmethanol 化学的及び物理的性質

名前と識別子

-

- Benzo[c][1,2,5]thiadiazol-5-ylmethanol

- 2,1,3-BENZOTHIADIAZOL-5-YLMETHANOL

- 2,1,3-Benzothiadiazole-5-methanol

- 2,4,6-TRIBROMOBIPHENYL

- 5-Hydroxymethyl-benz-<2,1,3>-thiadiazol

- 5-hydroxymethylbenzo-2,1,3-thiadiazole

- AMOT0177

- XJUBKVSCNJIWMB-UHFFFAOYSA-N

- SBB066431

- FCH919014

- BDBM50162494

- benzo[1,2,5]thiadiazol-5-ylmethanol

- AM85062

- benzo[1,2,5]thiadiazol-5-yl-methanol

- 5-Hydroxymethylben

- 2,1,3-benzothiadiazol-5-ylmethanol, AldrichCPR

- AKOS006228839

- 89795-51-7

- J-519714

- SCHEMBL5262949

- CS-0155625

- CHEMBL3792871

- 5-Hydroxymethylbenzo-2, 1,3-thiadiazole

- EN300-6452617

- AC-26509

- MFCD03086103

- (2,1,3-benzothiadiazol-5-yl)methanol

- C77031

- SDCCGMLS-0065946.P001

- DS-17442

- DTXSID20379962

- Z1201621957

- Benzoc1,2,5thiadiazol-5-ylmethanol

-

- MDL: MFCD03086103

- インチ: 1S/C7H6N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2

- InChIKey: XJUBKVSCNJIWMB-UHFFFAOYSA-N

- ほほえんだ: OCC1=CC2C(=NSN=2)C=C1

計算された属性

- せいみつぶんしりょう: 166.02000

- どういたいしつりょう: 166.02

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.2

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 密度みつど: 1.466

- ゆうかいてん: 58-63 ºC

- ふってん: 313.5 °C at 760 mmHg

- フラッシュポイント: 313.5 °C at 760 mmHg

- 屈折率: 1.727

- PSA: 74.25000

- LogP: 1.18360

Benzoc1,2,5thiadiazol-5-ylmethanol セキュリティ情報

- セキュリティの説明: S24/25

Benzoc1,2,5thiadiazol-5-ylmethanol 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzoc1,2,5thiadiazol-5-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D956765-1g |

Benzo[c][1,2,5]thiadiazol-5-ylmethanol |

89795-51-7 | 95+% | 1g |

$130 | 2024-06-07 | |

| Enamine | EN300-6452617-1.0g |

(2,1,3-benzothiadiazol-5-yl)methanol |

89795-51-7 | 95% | 1.0g |

$222.0 | 2023-07-10 | |

| Enamine | EN300-6452617-10.0g |

(2,1,3-benzothiadiazol-5-yl)methanol |

89795-51-7 | 95% | 10.0g |

$1667.0 | 2023-07-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B893816-5g |

Benzo[c][1,2,5]thiadiazol-5-ylmethanol |

89795-51-7 | ≥95% | 5g |

6,060.60 | 2021-05-17 | |

| TRC | B198208-100mg |

Benzo[c][1,2,5]thiadiazol-5-ylmethanol |

89795-51-7 | 100mg |

$ 95.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK944-200mg |

Benzoc1,2,5thiadiazol-5-ylmethanol |

89795-51-7 | 95+% | 200mg |

586.0CNY | 2021-07-12 | |

| TRC | B198208-50mg |

Benzo[c][1,2,5]thiadiazol-5-ylmethanol |

89795-51-7 | 50mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-6452617-5.0g |

(2,1,3-benzothiadiazol-5-yl)methanol |

89795-51-7 | 95% | 5.0g |

$864.0 | 2023-07-10 | |

| Chemenu | CM129470-250mg |

benzo[c][1,2,5]thiadiazol-5-ylmethanol |

89795-51-7 | 95%+ | 250mg |

$84 | 2024-07-21 | |

| eNovation Chemicals LLC | D956765-5g |

Benzo[c][1,2,5]thiadiazol-5-ylmethanol |

89795-51-7 | 95+% | 5g |

$595 | 2023-09-04 |

Benzoc1,2,5thiadiazol-5-ylmethanol 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Calcium carbonate Solvents: 1,4-Dioxane , Water ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Lithium iodide Solvents: Pyridine ; overnight, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.3 Reagents: Ethyl chloroformate , Diisopropylethylamine Solvents: Tetrahydrofuran ; 1.5 h, 0 °C

1.4 Reagents: Sodium borohydride Solvents: Water ; 0 °C; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.3 Reagents: Ethyl chloroformate , Diisopropylethylamine Solvents: Tetrahydrofuran ; 1.5 h, 0 °C

1.4 Reagents: Sodium borohydride Solvents: Water ; 0 °C; 2 h, rt

リファレンス

- Cytotoxic activities and metabolic studies of new combretastatin analogues, Medicinal Chemistry Research, 2015, 24(8), 3143-3156

Benzoc1,2,5thiadiazol-5-ylmethanol Raw materials

Benzoc1,2,5thiadiazol-5-ylmethanol Preparation Products

Benzoc1,2,5thiadiazol-5-ylmethanol 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

89795-51-7 (Benzoc1,2,5thiadiazol-5-ylmethanol) 関連製品

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89795-51-7)Benzoc1,2,5thiadiazol-5-ylmethanol

清らかである:99%

はかる:5g

価格 ($):464.0